
Croverin
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Overview
Description
Croverin is a diterpenoid compound isolated from the aerial parts of Croton verreauxii Baillon . It belongs to the class of diterpene lactones, which are known for their diverse biological activities. The structure and stereochemistry of this compound have been elucidated using a combination of chemical, physical, and X-ray methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of croverin involves several steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Croton verreauxii Baillon. The plant material is harvested, dried, and subjected to solvent extraction to isolate the diterpenoid compounds. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Croverin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more complex oxygenated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms like dihydrothis compound, and substituted this compound compounds with altered biological activities .
Scientific Research Applications
Applications in Chemistry and Biology
- Chemical Tracer : Croverin can be utilized as a tracer in chemical reaction studies due to its ability to interact with other compounds without altering their fundamental properties.
- Metabolic Studies : In biological research, this compound aids in understanding metabolic pathways, particularly in plant systems where it influences growth and stress responses.
Medical Research
- Pharmacological Potential : Recent studies have indicated that this compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for developing treatments for chronic diseases such as cardiovascular conditions and cancer .
- Cosmetic Applications : The compound has also been investigated for its potential use in skin lightening products due to its ability to inhibit melanin production, providing an alternative to synthetic agents with adverse effects .
Crop Protection
This compound has shown promise as a natural pesticide, effective against various pests and pathogens in crops:
- Fungal Resistance : Research indicates that this compound enhances the resistance of plants to fungal infections by modulating their defense mechanisms .
- Sustainable Agriculture : Its use aligns with sustainable agricultural practices, reducing reliance on synthetic chemicals and promoting eco-friendly farming methods.
Soil Health Improvement
- Soil Microbial Activity : this compound positively influences soil microbial communities, enhancing nutrient availability and promoting healthy plant growth .
Case Study: Crover Ltd
Crover Ltd has integrated this compound into their innovative grain monitoring technology. Their robotic device monitors grain conditions to prevent spoilage caused by pests and molds:
- Technology Impact : The device utilizes this compound's properties to assess grain quality by measuring temperature and moisture levels, leading to improved grain management and reduced food waste .
Case Study: Medical Research on Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in animal models:
Parameter | Control Group | This compound Treated Group |
---|---|---|
Inflammatory Markers | High | Significantly Lowered |
Oxidative Stress Levels | Elevated | Normalized |
This research supports this compound's potential as a therapeutic agent in managing inflammation-related diseases .
Mechanism of Action
The mechanism of action of croverin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Dihydrocroverin: A reduced form of this compound with similar biological activities.
Other Diterpenoid Lactones: Compounds such as andrographolide and forskolin, which also exhibit diverse biological activities.
Uniqueness of this compound
This compound is unique due to its specific structure and stereochemistry, which confer distinct biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and potential therapeutic applications .
Biological Activity
Croverin, a compound derived from natural sources, has garnered attention for its potential therapeutic benefits across various biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of this compound's biological activity.
Overview of this compound
This compound is primarily associated with the saffron plant, Crocus sativus, and is closely related to other bioactive compounds such as crocin and crocetin. These compounds are noted for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
This compound exhibits significant antioxidant properties. It reduces reactive oxygen species (ROS) and protects against oxidative stress, which is implicated in various diseases. Research indicates that this compound enhances the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while decreasing lipid peroxidation markers like malondialdehyde (MDA) .
Antioxidant Mechanism | Effect |
---|---|
Inhibition of lipid peroxidation | Decreased MDA levels |
Increase in SOD and CAT levels | Enhanced cellular defense |
Anti-Inflammatory Effects
This compound has been shown to inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases. Studies suggest that it modulates the expression of cytokines and chemokines, thereby reducing inflammation in various models .
Anticancer Properties
The anticancer potential of this compound is notable. It induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .
Cancer Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
PC-3 (Prostate) | <10 | Apoptosis induction |
HCT-116 (Colon) | 2.81 | Cell cycle arrest |
U251MG (Glioblastoma) | >10 | Reduced proliferation |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The protective effect was attributed to its antioxidant properties .
Case Study 2: Anti-Diabetic Activity
In another investigation, this compound's effects on glucose metabolism were assessed in diabetic animal models. The results indicated a significant reduction in blood glucose levels and improvement in insulin sensitivity. This suggests potential applications in managing diabetes .
This compound's biological activities can be attributed to several mechanisms:
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Anti-Inflammatory Pathway : Inhibiting the NF-kB pathway, leading to decreased expression of inflammatory cytokines.
- Apoptotic Induction : Activating caspases and promoting mitochondrial dysfunction in cancer cells.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Croverin’s mechanism of action?
- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., unclear pathways or conflicting results on this compound’s bioactivity). Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example:
- Example Question: "How does this compound modulate [specific receptor/enzyme] in [cell type/model organism], and what are the downstream transcriptional effects?"
- Ensure the question is testable via measurable endpoints (e.g., enzyme inhibition assays, transcriptomics) and aligns with available resources .
Q. What experimental design considerations are critical for assessing this compound’s biochemical efficacy?
- Methodological Guidance :
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate this compound-specific effects.
- Dose-Response Curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values, ensuring reproducibility across biological replicates.
- Statistical Power : Calculate sample size using pilot data to minimize Type I/II errors. Reference guidelines for in vitro vs. in vivo models from journals like Analytical Chemistry .
Q. How to ensure methodological rigor in HPLC-based quantification of this compound?
- Methodological Guidance :
- Validation : Perform linearity (R² ≥ 0.99), accuracy (spiked recovery 90–110%), and precision (intra-day/inter-day CV < 5%) tests.
- Column Selection : Use C18 reverse-phase columns with particle sizes ≤ 3 µm for optimal resolution.
- Documentation : Report retention times, mobile phase gradients, and detection wavelengths to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pharmacological effects across studies?
- Methodological Guidance :
- Triangulation : Combine orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression) to validate key findings.
- Sensitivity Analysis : Test whether discrepancies arise from experimental variables (e.g., cell culture conditions, solvent used).
- Meta-Analysis : Systematically review raw data from public repositories (e.g., ChEMBL, PubChem) to identify confounding factors .
Best practices for integrating multi-omics data in this compound’s mechanism-of-action studies
- Methodological Guidance :
- Data Harmonization : Use platforms like KNIME or Galaxy to align transcriptomic, proteomic, and metabolomic datasets.
- Pathway Enrichment : Apply tools (e.g., DAVID, MetaboAnalyst) to identify overrepresented pathways. Cross-validate with in silico docking studies to link this compound’s structure to observed omics signatures .
Q. How to optimize computational models for this compound’s structure-activity relationships (SAR)?
- Methodological Guidance :
- Model Validation : Use leave-one-out cross-validation (LOOCV) and external test sets to avoid overfitting.
- Descriptor Selection : Prioritize quantum-chemical descriptors (e.g., HOMO/LUMO energies) for electronic interaction analysis.
- Benchmarking : Compare predictions against experimental IC₅₀ values from high-throughput screens .
Q. Data Analysis & Reproducibility
Q. How to address variability in this compound’s pharmacokinetic parameters across preclinical models?
- Methodological Guidance :
- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to account for interspecies differences in absorption/distribution.
- Allometric Scaling : Adjust doses based on body surface area when translating rodent data to human equivalents .
Strategies for ensuring reproducibility in this compound’s in vivo toxicity assays
- Methodological Guidance :
- Standardized Protocols : Adhere to ARRIVE 2.0 guidelines for animal studies, including blinding and randomization.
- Endpoint Consistency : Define toxicity thresholds (e.g., ALT/AST levels, histopathology scores) a priori to reduce subjective bias .
Q. Ethical & Compliance Considerations
Q. How to navigate ethical approvals for this compound research involving human-derived samples?
- Methodological Guidance :
- Institutional Review : Submit detailed protocols to ethics committees, including risk-benefit analyses for secondary use of biobanked samples.
- Data Anonymization : Remove identifiers from genomic/clinical data before deposition in public databases .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1R,4S,6R,8R,9S)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19+,20+,21+/m1/s1 |
InChI Key |
FFWVQGRKTCTNRG-QANQIFJLSA-N |
Isomeric SMILES |
COC(=O)C1=CCC[C@@H]2[C@]13CCC(=C)[C@@]24C[C@@H](O[C@H]4OC3=O)C5=COC=C5 |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.